4-Chloro-3-(phenylmethoxy)pyridine
Description
Significance of Pyridine (B92270) Derivatives in Organic Chemistry
Pyridine and its derivatives are fundamental scaffolds in organic chemistry, serving as crucial building blocks in a multitude of applications. nih.govnumberanalytics.com As a six-membered heteroaromatic ring containing a nitrogen atom, the pyridine nucleus is a key component in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.govresearchgate.netlifechemicals.com The unique electronic structure and chemical properties of pyridine make it an essential component in fields ranging from pharmaceuticals to materials science. numberanalytics.com
The versatility of the pyridine skeleton is due to its characteristic solubility, basicity, and its capacity for hydrogen bond formation. nih.gov These properties make pyridine derivatives highly valuable in drug design and discovery. nih.govresearchgate.net Indeed, pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, present in medications for a wide range of conditions. lifechemicals.com Examples include the antihypertensive drug Torasemide and the anti-cancer agent Vismodegib. lifechemicals.com Beyond medicine, pyridine derivatives are integral to the agrochemical industry, forming the basis for herbicides like paraquat (B189505) and diquat, and insecticides such as chlorpyrifos. wikipedia.orgtaylorandfrancis.com Their role extends to materials science, where they are used in developing polymers, dyes, and as ligands in nanotechnology. numberanalytics.com
Contextualizing 4-Chloro-3-(phenylmethoxy)pyridine within Halogenated Heterocycles Research
Halogenated heterocycles are organic compounds containing a ring structure with at least one non-carbon atom and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). sigmaaldrich.com These compounds are of significant interest in synthetic chemistry because the halogen atom(s) can serve as a handle for further chemical modification, allowing for the construction of more complex molecules. sigmaaldrich.com The introduction of halogens can also significantly influence the biological activity of a molecule. researchgate.net Research into halogenated heterocycles is driven by their potential applications in medicine and materials science, with studies often focusing on their synthesis and reactivity. nih.govbaranlab.org
This compound, with its molecular formula C₁₂H₁₀ClNO, is a member of this class, specifically a halogenated pyridine ether. letopharm.combldpharm.com Its structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a benzyloxy (phenylmethoxy) group at the 3-position. The presence of both an electron-withdrawing chlorine atom and an ether linkage provides a unique electronic landscape that influences its reactivity. This compound is primarily utilized as a building block or intermediate in organic synthesis. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution reactions, a common strategy for elaborating the pyridine core. The bulky benzyloxy group can influence the kinetics of such reactions due to steric hindrance.
Historical Development of Pyridine Synthesis and Functionalization
The history of pyridine chemistry began with its discovery in coal tar, which served as the primary commercial source starting in the 1920s. wikipedia.orgnih.gov The first synthesis of a heteroaromatic compound, pyridine itself, was achieved in 1876 from acetylene (B1199291) and hydrogen cyanide. nih.gov A major breakthrough in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis. This method typically involves a condensation reaction between a β-keto acid, an aldehyde, and ammonia (B1221849), which first yields a dihydropyridine (B1217469) that is subsequently oxidized to the corresponding pyridine derivative. wikipedia.org
Another foundational method, the Chichibabin pyridine synthesis, was reported in 1924. This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org While versatile, it often suffers from low yields, though its precursors are inexpensive. wikipedia.org Throughout the 20th century, and continuing today, numerous methods have been developed for the synthesis and functionalization of pyridines. organic-chemistry.org The direct chlorination of pyridine to produce compounds like 4-chloropyridine (B1293800) has been a subject of industrial research, with various chlorinating agents such as phosphorus oxychloride and phosphorus pentachloride being employed. patsnap.comgoogle.com Modern synthetic organic chemistry continues to evolve, offering increasingly sophisticated and selective methods for creating functionalized pyridines to meet the demands of medicinal chemistry and materials science. nih.govlifechemicals.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 958266-09-6 |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| Appearance | Not specified |
| Refractive Index | 1.588 |
| Classification | Organic Building Block, Chloride, Ether, Aryl |
Data sourced from available chemical supplier information. letopharm.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-6-7-14-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOQJEITYQJUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635295 | |
| Record name | 3-(Benzyloxy)-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958266-09-6 | |
| Record name | 3-(Benzyloxy)-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 4 Chloro 3 Phenylmethoxy Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine (B92270) rings, particularly when a good leaving group, such as a halogen, is present at the 2- or 4-position. youtube.comyoutube.com The electron-withdrawing nature of the ring nitrogen atom depletes electron density at these positions, making them susceptible to attack by nucleophiles. youtube.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is a key factor in determining the reaction rate. For 4-chloropyridine (B1293800) derivatives, the attack of a nucleophile at the 4-position leads to a resonance-stabilized intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. youtube.com
Substitution at the 4-Chloro Position with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)
While specific experimental data for 4-Chloro-3-(phenylmethoxy)pyridine is scarce, the substitution of the 4-chloro group with a variety of nucleophiles is anticipated to be a facile process based on studies of other 4-chloropyridines.
Amines: The reaction of 4-chloropyridines with amines is a widely used method for the synthesis of aminopyridines. youtube.com It is expected that this compound would react with primary and secondary amines, typically under thermal conditions or with base catalysis, to yield the corresponding 4-aminopyridine (B3432731) derivatives. The reaction with hydrazine (B178648) has also been shown to be effective for substituting the chloro group in 4-chloropyridine. youtube.com
Thiols: Thiolates are excellent nucleophiles for SNAr reactions. The reaction of heteroaryl halides with thiols, often in the presence of a base like potassium carbonate, proceeds smoothly to form the corresponding thioethers. nih.gov Therefore, this compound is expected to react readily with various thiols to produce 4-thio-substituted pyridine derivatives.
Alkoxides: Alkoxides, such as methoxide (B1231860) or ethoxide, are also effective nucleophiles for the displacement of the 4-chloro substituent. youtube.com The reaction of this compound with alkoxides would be expected to yield the corresponding 4-alkoxypyridine ethers.
The following table summarizes the expected SNAr reactions based on general knowledge of pyridine chemistry.
| Nucleophile Category | Example Nucleophile | Expected Product Structure |
| Amines | R₂NH | 4-(Dialkylamino)-3-(phenylmethoxy)pyridine |
| Thiols | RSH | 4-(Alkylthio)-3-(phenylmethoxy)pyridine |
| Alkoxides | ROH | 4-Alkoxy-3-(phenylmethoxy)pyridine |
Note: The reactivity and specific reaction conditions would need to be determined empirically.
Kinetic Studies and Steric Hindrance Effects of the Phenylmethoxy Group on SNAr Reactivity
Kinetic studies of SNAr reactions on substituted pyridines often show that the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer intermediate. researchgate.net The rate of this step is influenced by both electronic and steric factors.
The 3-phenylmethoxy group is expected to exert two main effects on the reactivity of the 4-position:
Electronic Effect: The oxygen atom of the phenylmethoxy group has lone pairs that can be donated by resonance to the pyridine ring. This electron-donating effect would tend to decrease the electrophilicity of the 4-position, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted 4-chloropyridine. However, the inductive effect of the electronegative oxygen atom would have an opposing, electron-withdrawing effect. The net electronic influence would be a balance of these opposing effects.
Steric Hindrance: The phenylmethoxy group at the 3-position is sterically bulky. This bulkiness could hinder the approach of the incoming nucleophile to the 4-position, thereby decreasing the reaction rate. The extent of this steric hindrance would depend on the size of the nucleophile. Studies on other substituted pyridines have shown that bulky substituents adjacent to the reaction center can significantly impact the regioselectivity and rate of SNAr reactions. researchgate.net
| Factor | Expected Effect on SNAr at C-4 | Rationale |
| Electronic Effect | ||
| Resonance | Rate decrease | Electron donation from the oxygen lone pair deactivates the ring towards nucleophilic attack. |
| Inductive Effect | Rate increase | The electronegative oxygen atom withdraws electron density, activating the ring. |
| Steric Effect | Rate decrease | The bulky phenylmethoxy group can physically block the incoming nucleophile. |
Note: The actual kinetic parameters would need to be determined through experimental studies.
Oxidative Transformations
Information regarding the specific oxidative transformations of this compound is not found in the reviewed literature. However, potential reactions can be considered based on the functional groups present in the molecule.
Oxidation of the Phenylmethoxy Moiety
The benzylic ether linkage in the phenylmethoxy group is a potential site for oxidation. Oxidation of benzylic ethers can lead to the formation of a variety of products, including aldehydes, ketones, or carboxylic acids, depending on the specific reagents and reaction conditions used. The pyridine ring itself is relatively electron-deficient and generally resistant to oxidation unless strong oxidizing agents are used. Another possibility is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. nih.gov
Specific Reagents and Conditions for Oxidation Reactions (e.g., Potassium Permanganate, Chromium Trioxide)
A variety of oxidizing agents could potentially be used to transform this compound.
Potassium Permanganate (KMnO₄): This is a strong oxidizing agent that can cleave benzylic ethers, potentially leading to the formation of a 3-hydroxypyridine (B118123) derivative after oxidative workup.
Chromium Trioxide (CrO₃): Often used in combination with other reagents, chromium-based oxidants can also effect the oxidation of benzylic positions.
Peroxy Acids (e.g., m-CPBA): These reagents are commonly used for the N-oxidation of pyridines to form pyridine-N-oxides.
The selectivity of these reactions would be a key consideration, as oxidation of the pyridine ring or other parts of the molecule could occur.
| Reagent | Potential Transformation |
| Potassium Permanganate (KMnO₄) | Oxidation of the benzylic ether |
| Chromium Trioxide (CrO₃) | Oxidation of the benzylic ether |
| m-Chloroperoxybenzoic acid (m-CPBA) | N-oxidation of the pyridine ring |
Note: The feasibility and outcome of these reactions would require experimental verification.
Reductive Transformations
Specific studies on the reductive transformations of this compound are not available. However, the primary site for reduction in this molecule would be the chloro-substituent.
Reductive dechlorination of chloroarenes and chloroheteroarenes is a well-established transformation. msu.edu This can be achieved using various methods, including catalytic hydrogenation or the use of reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst. msu.edu Such a reaction would convert this compound into 3-(phenylmethoxy)pyridine. The pyridine ring itself can be reduced under more forcing conditions, but selective dechlorination is generally achievable. Microbial reductive dehalogenation has also been reported for chlorophenols and could be a potential, though less common in a laboratory setting, method for the transformation of chloropyridines. nih.govnih.gov
Reduction of the Pyridine Ring System
The pyridine ring is an aromatic system, but its resonance energy is lower than that of benzene (B151609) (117 kJ/mol for pyridine vs. 152 kJ/mol for benzene), making it somewhat more susceptible to addition reactions, including reduction. imperial.ac.ukwikipedia.org The electron-deficient nature of the ring, caused by the electronegative nitrogen atom, facilitates its reduction compared to many other aromatic systems. wikipedia.orguobabylon.edu.iq This process converts the aromatic pyridine system into a saturated piperidine (B6355638) ring. The reduction of pyridine derivatives can be challenging and often requires more forceful conditions than for other heterocyclic compounds. clockss.org However, the discovery of milder and more convenient methods remains an active area of synthetic research. clockss.org
Specific Reducing Agents and Catalytic Hydrogenation
The reduction of the pyridine ring in compounds like this compound can be accomplished through several methods, primarily catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This is a common method for reducing pyridine rings to piperidines. It typically involves hydrogen gas (H₂) and a metal catalyst. Catalysts such as platinum oxide, Raney nickel, and copper-chromium oxide are effective but often require high pressures and temperatures. clockss.org
Chemical Reducing Agents: A variety of chemical reagents can also effect the reduction. The Ladenburg reduction, using sodium in boiling alcohol, is a classic method. clockss.org More modern approaches have utilized reagents like samarium diiodide (SmI₂) in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature. clockss.org Another powerful technique is the Birch reduction, which uses sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source, and has been shown to selectively reduce fused pyridine rings. nih.gov
The choice of reducing agent can be critical, as substituents on the ring can be sensitive. For instance, in the case of this compound, harsh conditions could potentially cleave the benzyloxy ether or the chloro group (hydrogenolysis).
Table 1: Selected Methods for Pyridine Ring Reduction
| Method | Reagents/Catalyst | Conditions | Outcome |
| Catalytic Hydrogenation | H₂, Platinum Oxide (PtO₂) | Varies, can require high pressure/temperature | Piperidine |
| Catalytic Hydrogenation | H₂, Raney Nickel | Varies, can require high pressure/temperature | Piperidine |
| Ladenburg Reduction | Sodium (Na), Boiling Alcohol | Reflux | Piperidine |
| Samarium Diiodide | SmI₂, H₂O, THF | Room Temperature | Piperidine |
| Birch Reduction | Na or Li, Liquid NH₃, Alcohol | -78 °C | Dihydropyridine (B1217469) or Tetrahydropyridine |
Carbon-Carbon Bond Forming Reactions
The chlorine atom at the C-4 position of this compound makes this position a prime site for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.
Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
This compound is an excellent substrate for Suzuki-Miyaura coupling. This reaction is a versatile and powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. mdpi.comnih.gov In this context, the C-Cl bond at the 4-position is the reactive site. The electron-deficient nature of the pyridine ring activates the attached halogen for this type of transformation. wikipedia.orguoanbar.edu.iq
The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov This methodology has been successfully applied to the synthesis of numerous industrially important compounds, including fungicides and pharmaceutical intermediates, often starting from chloro-heteroaryl precursors. rsc.org The reaction of a chloropyridine like this compound with an aryl- or alkylboronic acid would yield a 4-aryl- or 4-alkyl-3-(phenylmethoxy)pyridine, demonstrating the reaction's utility in elaborating the pyridine core.
Transmetalation Processes Involving Palladium Catalysts
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium(0) species. For a substrate like this compound, the key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond at the C-4 position of the pyridine ring. This forms a new organopalladium(II) complex. The efficiency of this step can be lower for aryl chlorides compared to bromides or iodides, sometimes necessitating the use of specialized bulky, electron-rich phosphine (B1218219) ligands (e.g., Ad₂PⁿBu) to facilitate the reaction. nih.gov
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom of the organoboron reagent (e.g., a phenylboronic acid) to the palladium(II) center. This step requires activation by a base (such as Na₂CO₃, K₃PO₄, or LiOᵗBu), which converts the boronic acid into a more nucleophilic boronate species. nih.govsumitomo-chem.co.jp This boronate then exchanges its organic moiety for the halide on the palladium complex.
Reductive Elimination: The two organic groups on the palladium(II) complex—the pyridine ring and the newly transferred group—couple and are eliminated from the metal center. This forms the final carbon-carbon bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Table 2: Typical Components in a Suzuki-Miyaura Reaction of a Chloropyridine
| Component | Role | Example(s) |
| Halopyridine Substrate | Electrophilic partner | This compound |
| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Heptyl boronic pinacol (B44631) ester |
| Palladium Catalyst | Facilitates the reaction cycle | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C mdpi.comnih.govsumitomo-chem.co.jp |
| Ligand | Stabilizes and activates the catalyst | PPh₃, Ad₂PⁿBu (Adamantyl-di-n-butylphosphine) nih.govsumitomo-chem.co.jp |
| Base | Activates the organoboron reagent | Na₂CO₃, K₃PO₄, LiOᵗBu nih.govsumitomo-chem.co.jp |
| Solvent | Dissolves reactants | Toluene, Dioxane/H₂O, Acetonitrile mdpi.comnih.gov |
Broader Pyridine Reactivity Principles
Electron Deficiency of the Pyridine Ring and Implications for Chemical Reactivity
The chemical reactivity of pyridine and its derivatives is fundamentally governed by the presence of the electronegative nitrogen atom within the aromatic ring. wikipedia.org This nitrogen atom exerts a strong inductive effect (-I effect) and a resonance effect, both of which withdraw electron density from the ring's carbon atoms. imperial.ac.uk The net result is a π-deficient heterocyclic system, which has profound implications for its chemical behavior. uobabylon.edu.iq
This electron deficiency makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution (like nitration or Friedel-Crafts reactions) compared to benzene. uoanbar.edu.iqpearson.com The reactivity is often compared to that of a highly deactivated benzene ring, such as nitrobenzene. uobabylon.edu.iquoanbar.edu.iq Furthermore, under the acidic conditions often used for electrophilic substitution, the basic nitrogen atom is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring towards attack by electrophiles. uoanbar.edu.iq
Conversely, the electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic attack. wikipedia.org Nucleophilic substitution occurs preferentially at the positions ortho (C-2) and para (C-4) to the nitrogen, as these positions bear the greatest partial positive charge. imperial.ac.ukuoanbar.edu.iq Therefore, in this compound, the chlorine atom at the C-4 position is well-activated for nucleophilic displacement and for the oxidative addition step in cross-coupling reactions, which is a key feature of its reactivity profile.
Susceptibility to Nucleophilic Attack at Alpha and Gamma Positions
The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the alpha (2 and 6) and gamma (4) positions, making them susceptible to nucleophilic attack. The presence of a chlorine atom, an electron-withdrawing group, at the 4-position (gamma position) further enhances this susceptibility. youtube.comyoutube.com
Nucleophilic aromatic substitution (SNAr) on halopyridines is a common reaction. youtube.com For this compound, a nucleophile will preferentially attack the carbon atom at the 4-position, leading to the displacement of the chloride ion. This is because the intermediate formed (a Meisenheimer-like complex) is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. youtube.com
While the gamma position is highly activated, the alpha positions are also potential sites for nucleophilic attack. However, the steric hindrance from the adjacent substituents and the strong activation at the 4-position by the chloro group make the attack at the gamma position more favorable. The benzyloxy group at the 3-position, being an electron-donating group by resonance, can modulate the reactivity, but the primary directing effect for nucleophilic attack is dominated by the chloro substituent at the 4-position.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Pyridines
| Position | Relative Reactivity | Rationale |
| Alpha (2, 6) | Moderate | Electron deficient due to proximity to ring nitrogen. |
| Beta (3, 5) | Low | Less electron deficient compared to alpha and gamma positions. |
| Gamma (4) | High | Highly electron deficient and can delocalize negative charge onto the nitrogen atom effectively. youtube.com |
Reactions Involving Pyridine N-Oxides
The reactivity of the pyridine ring can be further modified by the formation of a pyridine N-oxide. scripps.edu The oxidation of the pyridine nitrogen to an N-oxide introduces a positive formal charge on the nitrogen and a negative charge on the oxygen. This modification has profound effects on the electronic properties and reactivity of the ring.
In the case of this compound N-oxide, the N-oxide group significantly increases the electron deficiency of the pyridine ring, making it even more susceptible to nucleophilic attack, especially at the 2- and 4-positions. scripps.eduontosight.ai The N-oxide functionality can also be used to direct the introduction of other functional groups. For instance, it can facilitate reactions that are otherwise difficult on the parent pyridine. scripps.edu
A key advantage of using pyridine N-oxides in synthesis is that the N-oxide group can be readily removed by deoxygenation to regenerate the parent pyridine. acs.org This allows for the "protection-activation-deprotection" strategy in the functionalization of pyridines. youtube.com
The synthesis of the N-oxide of a related compound, 4-chloro-3-methoxy-2-methylpyridine, is achieved through oxidation with agents like hydrogen peroxide. patsnap.com A similar method would be applicable for the synthesis of this compound N-oxide.
Table 2: Comparison of Reactivity: Pyridine vs. Pyridine N-Oxide
| Feature | Pyridine | Pyridine N-Oxide | Reference |
| Nucleophilicity | More basic (pKa ≈ 5.2) | Less basic (pKa ≈ 0.79) | scripps.edu |
| Electrophilicity | Less reactive towards nucleophiles | More reactive towards nucleophiles at 2- and 4-positions | scripps.edu |
| Dipole Moment | Lower (≈ 2.03 D) | Higher (≈ 4.37 D) | scripps.edu |
| Reactivity towards Electrophiles | Less reactive | More reactive, directs to 4-position | youtube.com |
Role As a Synthetic Intermediate in Complex Molecule Synthesis
The structure of 4-Chloro-3-(phenylmethoxy)pyridine is well-suited for its role as a precursor in multi-step organic synthesis. The presence of distinct functional groups at specific positions on the pyridine (B92270) ring allows for controlled and sequential reactions to build molecular complexity.
Synthesis of Functionalized Pyridine Derivatives
The primary utility of this compound in synthesis stems from the reactivity of the chlorine atom at the 4-position of the pyridine ring. This position is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.orgyoutube.com This reaction allows for the displacement of the chloro group by a wide variety of nucleophiles, leading to a diverse array of functionalized pyridine derivatives.
The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer complex). libretexts.org The aromaticity of the ring is then restored by the elimination of the chloride ion. libretexts.org The benzyloxy group at the 3-position, while sterically bulky, electronically influences the reactivity of the ring, and the pyridine nitrogen itself activates the 4-position towards this type of substitution. youtube.com For instance, this compound can react with nucleophiles such as amines or thiols to create new carbon-nitrogen or carbon-sulfur bonds, respectively, at the 4-position, yielding highly functionalized pyridine structures. One specific application is in the synthesis of triazole derivatives, which are important scaffolds in medicinal chemistry. nih.gov
Formation of Poly-Substituted Pyridines
Building on its utility in creating singly functionalized derivatives, this compound is also a key starting material for the synthesis of poly-substituted pyridines. After the initial nucleophilic substitution at the 4-position, the benzyloxy group at the 3-position can be chemically modified. For example, debenzylation would reveal a hydroxyl group, which can then participate in a range of other reactions like etherification or esterification. This sequential functionalization strategy allows chemists to introduce multiple, different substituents onto the pyridine core in a controlled manner. This step-wise approach is fundamental in creating highly decorated pyridine rings that are often key components of complex molecular targets. nih.gov
Application in Pharmaceutical and Agrochemical Development
The pyridine ring is a privileged scaffold, meaning it is a structural component frequently found in biologically active compounds, including approved drugs and pesticides. agropages.comnih.gov Intermediates like this compound are therefore highly valuable in the discovery and development of new agents in these fields.
Building Block for Biologically Active Molecules
This compound serves as a key building block for molecules with potential biological activity. Its ability to undergo SNAr reactions allows for its incorporation into larger, more complex structures. For example, its reaction with various nucleophiles can lead to the formation of triazole-containing compounds, a class of heterocycles known for a wide range of therapeutic applications, including antifungal and anticancer properties. nih.govresearchgate.net Similarly, in the agrochemical sector, many potent herbicides, fungicides, and insecticides are based on a substituted pyridine core. agropages.comsemanticscholar.org The use of this specific intermediate allows for the direct installation of a 3-benzyloxy-4-substituted pyridine moiety, which may be essential for the target molecule's interaction with its biological target.
Table 1: Synthetic Applications of this compound
| Application | Reaction Type | Description |
|---|---|---|
| Functionalized Pyridines | Nucleophilic Aromatic Substitution (SNAr) | The chloro group at the C4 position is displaced by various nucleophiles (e.g., amines, thiols) to introduce new functional groups. |
| Poly-substituted Pyridines | Sequential Functionalization | Following SNAr at the C4 position, the benzyloxy group at C3 can be cleaved and further modified. |
| Biologically Active Molecules | Scaffold Incorporation | Used as a starting material for synthesizing complex molecules, such as triazole derivatives for pharmaceuticals or substituted pyridines for agrochemicals. |
Diversification of Candidate Compounds for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug and pesticide discovery. These studies involve synthesizing a library of structurally related compounds and testing them to understand how specific chemical features affect biological activity. nih.gov this compound is an ideal starting material for such studies.
The predictable reactivity of the 4-chloro position allows chemists to easily and rapidly generate a diverse set of analogues. By reacting the parent compound with a wide range of amines, alcohols, or thiols, a library of candidate compounds with different substituents at the 4-position can be created. Comparing the biological activities of these new compounds helps researchers identify which chemical properties (e.g., size, electronics, hydrogen bonding capability) at that position are crucial for potency and selectivity. This systematic approach of modifying a core scaffold is essential for optimizing a lead compound into a viable drug or agrochemical candidate.
Strategic Bond Disconnection in Target-Oriented Synthesis
In the field of organic synthesis, chemists often work backward from a complex target molecule to identify simple, available starting materials. This process is known as retrosynthesis, and it involves identifying strategic bonds that can be "disconnected" to simplify the structure.
When a target molecule contains a 3-benzyloxy-4-aminopyridine or a 3-benzyloxy-4-thiopyridine core, a logical retrosynthetic disconnection is the carbon-nitrogen or carbon-sulfur bond at the 4-position. This disconnection leads back to a 4-halopyridine precursor. Given its structure, this compound represents an ideal real-world starting material (or "synthon") for this fragment. The presence of the chloro group makes it a perfect electrophile for a subsequent nucleophilic substitution reaction, making the planned synthesis both logical and practical. This strategic importance makes it a valuable compound in the toolbox of synthetic chemists aiming to construct complex, biologically active molecules. nih.gov
Synthesis of Kinase Inhibitors via Pyridine-Derived Intermediates
Kinase inhibitors are a crucial class of therapeutic agents, many of which feature heterocyclic scaffolds like pyridine. While direct synthesis of kinase inhibitors starting specifically from this compound is not extensively documented, its structure is analogous to intermediates used in the synthesis of known inhibitors. The key reaction is the nucleophilic substitution of the 4-chloro group by an amine-containing fragment, a foundational step in building the complex structures of many kinase inhibitors.
For instance, various kinase inhibitors are based on a pyridyl-pyrimidine or similar bi-heterocyclic core. The synthesis of these molecules often involves coupling a chloropyridine derivative with a suitable amino-pyrimidine or vice-versa. The general principle involves the displacement of a halide by a nucleophilic amine, as shown in the table below, illustrating the type of transformation for which this compound would be a suitable starting material.
Table 1: Illustrative Reactions in Kinase Inhibitor Synthesis
| Starting Material Class | Reagent | Resulting Linkage | Target Scaffold Class |
|---|---|---|---|
| Chloropyridine Derivative | Amino-Aryl/Heterocycle | Pyridyl-Amino-Aryl | Pyridyl-based Inhibitors |
The phenylmethoxy group at the 3-position can influence the electronic properties of the pyridine ring and provide steric bulk, which can be leveraged to achieve specific binding interactions in the target kinase. Furthermore, this group can be debenzylated in later synthetic steps to reveal a hydroxyl group, providing another point for functionalization or for establishing critical hydrogen bond interactions within a kinase's active site.
Intermediate for Annulated Heterocyclic Systems
Annulated heterocyclic systems, where two or more rings are fused, are prevalent in pharmaceuticals. This compound serves as a potential starting block for constructing such fused systems, including imidazo[1,2-a]pyridines and pyrrolo[2,3-d]pyrimidines.
Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (B132010) scaffold is a key component in several marketed drugs. nanobioletters.com The most common synthetic route to this bicyclic system is the condensation reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound. nanobioletters.comorganic-chemistry.org
To be utilized in this pathway, this compound must first be converted into a 2-aminopyridine derivative. This transformation could be achieved through a multi-step sequence, for example, by first introducing a nitro group at the 2-position followed by reduction, or through directed metallation and subsequent amination. Once the requisite 2-amino-3-(phenylmethoxy)-4-substituted pyridine intermediate is formed, it can undergo the classical cyclization to yield the desired imidazo[1,2-a]pyridine core.
Table 2: General Synthetic Scheme for Imidazo[1,2-a]pyridines
| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | Aminating Agent | 2-Amino-4-chloro-3-(phenylmethoxy)pyridine* | Amination |
| 2 | 2-Amino-4-chloro-3-(phenylmethoxy)pyridine* | α-Haloketone (e.g., Phenacyl Bromide) | Substituted Imidazo[1,2-a]pyridine | Condensation/Cyclization |
*Hypothetical intermediate
This approach allows for the synthesis of imidazo[1,2-a]pyridines with substitution patterns dictated by the initial pyridine building block. The chloro and phenylmethoxy groups can be retained or modified in subsequent steps to produce a library of diverse compounds for biological screening.
Preparation of Pyrrolo[2,3-d]pyrimidines and Related Annulated Systems
The pyrrolo[2,3-d]pyrimidine skeleton, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, forming the core of several kinase inhibitors like Tofacitinib. google.com The synthesis of this ring system from a simple pyridine precursor like this compound is a complex undertaking that requires the construction of both the pyrimidine (B1678525) and pyrrole (B145914) rings.
A plausible, albeit challenging, synthetic strategy would involve a series of transformations to build the fused ring system. This could begin with the introduction of an amino group at a position adjacent to the benzyloxy substituent, followed by the construction of the pyrimidine ring. Subsequently, the pyrrole ring would be annulated onto the pyrimidine core. More commonly, syntheses start from pre-formed pyrimidine rings. researchgate.netresearchgate.netsioc-journal.cn For example, a well-established route starts from 6-amino-1,3-dimethyluracil, which undergoes a three-component reaction to form the pyrrolo[2,3-d]pyrimidine core. scielo.org.mx While not a direct application, this highlights the pyrimidine-first approach. A hypothetical route starting from the title compound would be significantly more complex and is not a standard reported method.
Spectroscopic Characterization and Structural Elucidation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR Spectral Analysis
No experimental ¹H NMR or ¹³C NMR data for 4-Chloro-3-(phenylmethoxy)pyridine could be located. This data is crucial for determining the chemical environment of the hydrogen and carbon atoms within the molecule, which in turn helps in assigning the structure.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Chemical Shift Assignment
Without primary ¹H and ¹³C NMR data, a discussion on the application of two-dimensional NMR techniques such as COSY, HMQC, and HMBC for the definitive assignment of chemical shifts is not possible. These techniques are used to establish connectivity between different atoms in a molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Specific High-Resolution Mass Spectrometry (HRMS) data, which would confirm the exact molecular formula of this compound by providing a highly accurate mass measurement, is not available.
Fragmentation Pattern Analysis
An analysis of the fragmentation pattern in mass spectrometry provides valuable information about the compound's structure by showing how it breaks apart. However, no mass spectra for this compound have been published, precluding any discussion of its fragmentation pathways.
Infrared (IR) Spectroscopy
The characteristic absorption bands in an Infrared (IR) spectrum help to identify the functional groups present in a molecule. No IR spectrum for this compound has been found in the public domain.
Identification of Functional Groups and Vibrational Modes
The infrared spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the various functional groups present in the molecule. The analysis of these vibrational modes provides a fingerprint of the compound's molecular structure. The primary functional groups are the pyridine (B92270) ring, the phenyl group, the ether linkage, and the chloro-substituent.
The vibrational modes can be broadly categorized as follows:
Pyridine Ring Vibrations: The pyridine ring, a six-membered nitrogen-containing heterocycle, has characteristic stretching and bending vibrations. C-H stretching vibrations of the aromatic protons on the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring are expected to appear in the 1600-1400 cm⁻¹ range. The pattern and position of these bands are sensitive to the nature and position of the substituents.
Phenyl Group Vibrations: The phenyl group will also exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹. The aromatic C=C stretching vibrations of the benzene (B151609) ring typically result in a group of bands in the 1600-1450 cm⁻¹ region.
Ether Linkage Vibrations: The C-O-C ether linkage is characterized by its asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching is typically a strong band appearing in the 1275-1200 cm⁻¹ region, while the symmetric stretching is usually weaker and found at lower wavenumbers.
In a typical Fourier-transform infrared (FTIR) analysis of similar substituted pyridines, specific bands are assigned to particular vibrational modes. For instance, studies on other chloropyridine derivatives have identified key vibrational frequencies that help in their structural confirmation. While a specific experimental spectrum for this compound is not available, the expected vibrational modes based on its structure are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Pyridine Ring | C-H Stretching | 3100 - 3000 |
| C=C, C=N Stretching | 1600 - 1400 | |
| Ring Breathing | ~1000 | |
| C-H In-plane Bending | 1300 - 1000 | |
| C-H Out-of-plane Bending | 900 - 675 | |
| Phenyl Group | C-H Stretching | 3100 - 3050 |
| C=C Stretching | 1600 - 1450 | |
| Ether Linkage | Asymmetric C-O-C Stretching | 1275 - 1200 |
| Symmetric C-O-C Stretching | 1150 - 1085 | |
| Chloro Substituent | C-Cl Stretching | 800 - 600 |
This table presents expected ranges based on characteristic group frequencies and data from related compounds.
Potential Energy Distribution (PED) Analysis
Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational spectra. It quantifies the contribution of each internal coordinate, such as bond stretching, angle bending, and torsions, to each normal mode of vibration. This computational technique is often performed using software like VEDA (Vibrational Energy Distribution Analysis).
For this compound, a PED analysis would be instrumental in resolving ambiguities in the assignment of its complex vibrational spectrum, particularly in the fingerprint region where many modes overlap. The analysis would involve:
Quantum Chemical Calculations: Optimization of the molecular geometry and calculation of the harmonic vibrational frequencies, typically using Density Functional Theory (DFT) methods.
Definition of Internal Coordinates: A set of non-redundant internal coordinates (stretching, bending, and torsional) is defined for the molecule.
PED Calculation: The VEDA program would then be used to calculate the percentage contribution of each internal coordinate to the total potential energy of each vibrational mode.
A PED analysis would allow for a precise assignment of each band in the experimental IR and Raman spectra. For example, it could distinguish between the various C-C and C-N stretching modes within the pyridine ring and quantify the coupling between different vibrational modes. Without experimental data, a speculative PED cannot be presented. However, such an analysis would be a critical step in a thorough spectroscopic study of this compound.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction analysis would provide the precise solid-state structure of this compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the determination of:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.
Bond Lengths and Angles: The exact distances between bonded atoms and the angles between adjacent bonds.
While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), studies on similar chloropyridine derivatives provide insights into what might be expected. For instance, a study on N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-methoxybenzamide revealed a triclinic crystal system with space group P-1. acs.org Another related compound, 4-chloro-1H-pyrazole, was found to have an orthorhombic crystal system. mdpi.com The crystal system of this compound would depend on the specific packing of the molecules in the solid state.
A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction study.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z | 4 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Analysis of Intermolecular Interactions and Crystal Packing
π-π Stacking: The presence of two aromatic rings (pyridine and phenyl) suggests that π-π stacking interactions are likely to be a dominant feature of the crystal packing. These interactions can occur in a face-to-face or offset (slipped-stack) arrangement and contribute significantly to the cohesion of the crystal lattice. nih.gov
C-H···π Interactions: The hydrogen atoms attached to the aromatic rings can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of adjacent pyridine or phenyl rings.
C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage as acceptors are also anticipated. These interactions, although weaker than conventional hydrogen bonds, are known to be important in directing the crystal packing of similar heterocyclic compounds. nih.gov
Halogen Bonding: The chlorine atom, with its region of positive electrostatic potential (the σ-hole), could potentially participate in halogen bonding with electron-donating atoms like the nitrogen of the pyridine ring or the oxygen of the ether group on neighboring molecules.
Analysis of the crystal structures of related compounds, such as 4-chloropyridine-2-carbonitrile, has shown the importance of C-H···N interactions and offset face-to-face π-stacking in dictating the supramolecular architecture. nih.govresearchgate.net A detailed examination of the crystal packing of this compound would reveal the specific network of these intermolecular interactions and how they contribute to the formation of the three-dimensional crystal structure.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, providing deep insights into the electronic structure and properties of molecules. wikipedia.org These methods, rooted in quantum mechanics, are used to predict molecular geometries, reaction energies, and various spectroscopic properties.
Density Functional Theory (DFT) Applications (e.g., B3LYP)
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines theoretical exactness with empirical corrections to provide a good balance of accuracy and computational cost for many organic molecules.
A typical DFT study on 4-Chloro-3-(phenylmethoxy)pyridine using the B3LYP functional would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. This would be followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum. However, no published studies containing these specific calculations for this compound are available.
Calculation of Electronic Properties (e.g., Frontier Molecular Orbitals - HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netsemanticscholar.orgnih.gov
A computational study would calculate the energies of the HOMO and LUMO and map their spatial distribution across the this compound molecule. This would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance. Without specific research on this compound, data for these properties are not available.
Interactive Data Table: Illustrative Electronic Properties (Hypothetical)
This table is for illustrative purposes only, as specific data for this compound is not available in published literature.
| Property | Hypothetical Value (eV) | Description |
| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO. |
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and electron delocalization within a molecule. nih.govresearchgate.net It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. This analysis provides a detailed picture of bonding and intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis could elucidate the electronic effects of the chloro, phenylmethoxy, and pyridine (B92270) groups, but no such analysis has been published.
Molecular Electrostatic Potential (MEP) Mapping
Elucidation of Reactivity Sites and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.denih.govrsc.orgresearchgate.netmdpi.com It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (typically blue), which are electron-poor and attractive to nucleophiles.
For this compound, an MEP map would highlight the electron-rich areas, such as the nitrogen atom in the pyridine ring and the oxygen atom of the phenylmethoxy group, as likely sites for electrophilic attack. Conversely, it would show electron-deficient regions that are susceptible to nucleophilic attack. As no computational studies have been performed, a specific MEP map for this molecule is not available.
Computational Studies on Reaction Mechanisms
Computational chemistry can be used to model the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a given reaction, predict reaction rates, and understand the factors that control product formation.
A computational study on the reaction mechanisms of this compound could investigate, for example, nucleophilic substitution reactions at the chlorinated carbon. Such a study would involve locating the transition state structures and calculating the activation energies for different possible pathways. To date, no such computational studies on the reaction mechanisms involving this specific molecule have been reported in the scientific literature.
Theoretical Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
The calculations typically involve first optimizing the ground-state geometry of the molecule using DFT. Then, TD-DFT is used to calculate the vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states. The primary transitions of interest are often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which are typically π-π* transitions in aromatic systems. nih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining results that can be accurately compared to experimental spectra measured in solution. mdpi.com
Table 2: Hypothetical TD-DFT Predicted UV-Vis Absorption for this compound in Methanol
| Transition | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 285 | 0.15 | HOMO → LUMO (π-π*) |
| S0 → S2 | 240 | 0.08 | HOMO-1 → LUMO (π-π*) |
| S0 → S3 | 215 | 0.32 | HOMO → LUMO+1 (π-π*) |
Note: Data is hypothetical and for illustrative purposes.
Computational chemistry allows for the simulation of vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies of a molecule. nih.gov These calculations are performed on the DFT-optimized geometry of this compound. The output provides the frequencies of the normal modes of vibration, as well as their corresponding IR intensities and Raman activities. scifiniti.com
Direct comparison of calculated frequencies with experimental data often reveals a systematic overestimation by the theoretical methods. To correct for this, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functional) to improve agreement with experimental values. scifiniti.com
A detailed comparison involves assigning the calculated vibrational modes to the bands observed in the experimental IR and Raman spectra. This allows for a definitive characterization of the molecule's vibrational properties. Key vibrational modes for this compound would include C-Cl stretching, pyridine ring breathing modes, C-H stretching of the aromatic rings, and C-O-C stretching of the ether linkage. researchgate.net
Table 3: Hypothetical Comparison of Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) | Difference (cm⁻¹) |
|---|---|---|---|
| Pyridine Ring Breathing | 995 | 992 | 3 |
| C-O-C Asymmetric Stretch | 1245 | 1251 | -6 |
| C-Cl Stretch | 780 | 788 | -8 |
| Aromatic C-H Stretch | 3060 | 3065 | -5 |
Note: Data is hypothetical and for illustrative purposes.
Molecular Docking Studies and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. kavrakilab.org This method is central to structure-based drug design. For this compound, a docking study would be performed to investigate its potential as an inhibitor for a specific protein, for example, a kinase or a heat shock protein. nih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's geometry would be optimized using quantum mechanics or a suitable force field. A docking program then systematically samples numerous conformations and orientations of the ligand within the protein's active site, using a scoring function to estimate the binding affinity for each pose. kavrakilab.org
The output of a docking simulation is a set of binding poses ranked by their scores. The best-ranked pose is then analyzed to understand the specific molecular interactions that stabilize the protein-ligand complex. whiterose.ac.uk These interactions can include:
Hydrogen bonds: The pyridine nitrogen is a potential hydrogen bond acceptor.
Hydrophobic interactions: The phenyl and pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues.
π-π stacking: The aromatic rings of the ligand can stack with the side chains of aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Cation-π interactions: The electron-rich phenyl ring could interact favorably with a positively charged residue like arginine or lysine. nih.gov
This analysis provides valuable insights into the ligand's binding mode and can guide the rational design of more potent analogues. nih.gov
Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -8.2 | Tyr25, Phe90 | π-π stacking |
| Leu88, Val30 | Hydrophobic | ||
| Gln85 | Hydrogen bond (with pyridine N) | ||
| 2 | -7.5 | Phe90, Leu88 | Hydrophobic |
| 3 | -7.1 | Lys22 | Cation-π |
Note: Data is hypothetical and for illustrative purposes.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes
Future research is anticipated to focus on developing more efficient and environmentally benign methods for synthesizing 4-Chloro-3-(phenylmethoxy)pyridine and its derivatives. Current synthetic strategies for related chloropyridines often rely on traditional methods that may involve harsh reagents like phosphorus oxychloride or thionyl chloride. google.com The development of greener alternatives is a key objective in modern chemistry.
Emerging sustainable approaches for pyridine (B92270) synthesis that could be adapted include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the creation of novel pyridine derivatives from simple starting materials. nih.govacs.org
Multicomponent Reactions (MCRs): One-pot MCRs, particularly in aqueous media, offer an atom-economical and eco-friendly route to polysubstituted pyridines. acs.orgresearchgate.net
Thermo-catalytic Conversion: The use of renewable feedstocks like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts presents a novel pathway for the sustainable production of the pyridine core. rsc.org
The goal is to devise synthetic pathways that minimize waste, avoid hazardous materials, and utilize renewable resources, aligning with the principles of green chemistry.
Exploration of New Chemical Transformations and Reactivity Patterns
The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further activated towards nucleophilic attack by the chloro-substituent at the C4-position.
Nucleophilic Aromatic Substitution (SNAr): The primary reaction pathway involves the displacement of the chloride ion by various nucleophiles. vaia.comyoutube.com Pyridine undergoes nucleophilic aromatic substitution preferentially at the 2- and 4-positions because the negative charge of the intermediate anion can be effectively delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. vaia.comchegg.com The bulky benzyloxy group at the C3-position is expected to exert steric hindrance, potentially slowing the kinetics of SNAr reactions compared to less hindered analogues.
Future research in this area could explore:
A broader range of nucleophiles: Investigating reactions with complex amines, thiols, and oxygen nucleophiles to generate a diverse library of new compounds.
Cross-Coupling Reactions: Utilizing the chloro-substituent in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to form C-C bonds and synthesize more complex aryl-substituted pyridines.
Radical Functionalization: Exploring photochemical or photoredox catalysis methods to introduce alkyl or other functional groups at different positions on the pyridine ring, moving beyond traditional SNAr chemistry. acs.orgresearchgate.netunibo.it This could unlock novel reactivity patterns not accessible through conventional methods.
Understanding the interplay between the electronic effects of the ring nitrogen and the steric and electronic influence of the substituents will be crucial for predicting and controlling these new transformations.
Advanced Catalytic Applications of Pyridine Derivatives
Pyridine and its derivatives are fundamental ligands in coordination chemistry and have seen extensive use in catalysis. jscimedcentral.com The nitrogen atom's lone pair of electrons allows it to coordinate with a wide range of transition metals, forming stable complexes that can act as catalysts for numerous organic transformations. nih.govwikipedia.org
Future research on this compound in this domain could focus on:
Ligand Development: Synthesizing derivatives of this compound to be used as ligands in transition metal catalysis. The electronic properties of the pyridine ring can be tuned by altering substituents, which in turn influences the catalytic activity of the resulting metal complex. nih.govacs.org Palladium(II) complexes with substituted pyridine ligands, for instance, have been effective precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org
Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts. Pyridines have been shown to catalyze reactions such as the reductive ozonolysis of alkenes. organic-chemistry.orgnih.gov New pyridine-based organocatalysts could offer mild and metal-free alternatives for various chemical transformations. nih.gov
The modular nature of pyridine derivatives allows for the systematic modification of their steric and electronic properties, enabling the rational design of new catalysts with enhanced activity and selectivity. acs.org
Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
The integration of modern synthetic technologies offers significant advantages in terms of efficiency, safety, and scalability.
Photoredox Catalysis: This rapidly evolving field uses visible light to initiate single-electron transfer (SET) processes, enabling novel bond formations under mild conditions. acs.org Recent studies have demonstrated the power of photoredox catalysis for the C-H functionalization of pyridines, allowing for the introduction of alkyl groups without pre-functionalization. acs.orgunibo.itnih.gov Applying these methods to this compound could provide access to derivatives that are difficult to obtain through traditional means.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. While specific flow syntheses for this compound are not yet reported, the general application of flow chemistry to pyridine synthesis is an active area of research. This technology is particularly well-suited for scaling up the production of key intermediates.
These modern methodologies are poised to revolutionize the synthesis of complex molecules, and their application to this compound could accelerate the discovery of new materials and bioactive compounds. nih.gov
Investigation of Molecular Target Interactions and Binding Affinity for Lead Compound Discovery
The pyridine scaffold is a ubiquitous feature in many approved drugs and is a cornerstone of modern drug design. nih.govresearchgate.net Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it an effective anchor for binding to biological targets like enzymes and receptors. nih.gov
The compound this compound serves as a valuable scaffold for medicinal chemistry programs. chemicalbook.comlookchem.com Future research will likely involve:
Molecular Docking Studies: Computational methods can be used to predict the binding affinity and orientation of this compound derivatives within the active sites of various therapeutic targets. Such studies can guide the rational design of more potent and selective inhibitors. acs.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potent interaction with a specific target. The replacement of a phenyl ring with a pyridine ring, for example, has been shown to significantly improve binding affinity in some cases. nih.gov
Lead Compound Optimization: Promising "hit" compounds identified from screening or docking can be further optimized by modifying the substituents on the pyridine ring to improve pharmacological parameters such as potency, selectivity, and pharmacokinetic properties.
The exploration of this compound as a foundational structure in drug discovery programs holds the promise of identifying novel lead compounds for a range of diseases. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-chloro-3-(phenylmethoxy)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is often synthesized via nucleophilic substitution or coupling reactions. For example, a reduction reaction of 2-(2-chloro-5-nitrophenyl)pyridine can yield intermediates like 4-chloro-3-(pyridin-2-yl)aniline, which may be further functionalized . Reaction conditions such as solvent polarity (e.g., dichloromethane), base strength (e.g., sodium methoxide), and temperature (e.g., reflux) critically affect regioselectivity and byproduct formation. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. How can researchers validate the structural identity of this compound and resolve contradictions in spectral data?
- Methodological Answer : Combine multiple analytical techniques:
- NMR : Compare H and C NMR shifts with computational predictions (e.g., DFT) to confirm the pyridine ring and substituent positions. Anomeric proton coupling constants (e.g., 1.0 Hz in related compounds) can indicate stereochemistry .
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the phenylmethoxy group’s orientation and bond angles .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, distinguishing isotopic peaks (e.g., Cl vs. Cl) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods due to potential volatile byproducts .
- Waste Management : Neutralize acidic/basic residues before disposal. Store hazardous waste in labeled containers for professional treatment .
- Emergency Response : For spills, absorb with inert materials (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced Research Questions
Q. How does this compound interact with biological targets, such as the Hedgehog signaling pathway, and what structural modifications enhance potency?
- Methodological Answer : The compound is a precursor to vismodegib (GDC-0449), a Hedgehog pathway inhibitor. Key modifications include:
- Pyridine Ring : Introducing electron-withdrawing groups (e.g., chloro) enhances binding to the Smoothened receptor.
- Phenylmethoxy Group : Fluorination at specific positions (e.g., 2,4-dichloro) improves metabolic stability and bioavailability .
- ADME Studies : Use radiolabeled C analogs to track absorption and metabolism, identifying pyridine ring-opening as a unique metabolic pathway .
Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic aromatic substitution to predict regioselectivity (e.g., para vs. meta substitution).
- MD Simulations : Study solvent effects (e.g., CHCl vs. DMF) on reaction kinetics using force fields like OPLS-AA .
- QSAR : Correlate substituent electronic parameters (Hammett σ values) with reaction yields to design derivatives with optimal reactivity .
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer :
- Comparative Analysis : Replicate published procedures (e.g., seven routes for 2-(2-chloro-5-nitrophenyl)pyridine) under controlled conditions, varying catalysts (e.g., Pd vs. Cu) and stoichiometry .
- Byproduct Profiling : Use LC-MS to identify side products (e.g., dimerization or over-reduction) that reduce yield.
- Scale-Up Trials : Test reproducibility at 1g vs. 100mg scales; inhomogeneous mixing or exothermicity often causes discrepancies .
Q. What role does this compound play in supramolecular chemistry, and how can its derivatives be engineered for host-guest systems?
- Methodological Answer :
- Calixarene Functionalization : Attach pyridylmethoxy groups to calix[6]arene frameworks via bromomethyl intermediates to create cavity-shaped hosts for small molecules .
- Crystallography : Analyze packing motifs (e.g., π-π stacking of pyridine rings) to optimize guest binding.
- Fluorescence Studies : Modify the phenyl group with fluorophores (e.g., 9,9-di-n-hexylfluorenyl) to enable real-time monitoring of host-guest interactions .
Data-Driven Research Questions
Q. How can researchers leverage existing crystallographic data (e.g., CSD) to predict the solid-state behavior of this compound derivatives?
- Methodological Answer :
- Database Mining : Use the Cambridge Structural Database (CSD) to retrieve similar structures (e.g., pyridinium salts) and analyze hydrogen-bonding patterns or torsion angles .
- Polymorphism Screening : Perform solvent-drop grinding experiments with 10+ solvents to identify stable crystalline forms .
Q. What experimental and computational methods are effective in analyzing the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor pyridine ring-opening products, a common detoxification pathway .
- CYP Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
